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molecular formula C9H10ClN3O B8633465 1-(3-Amino-3-oxopropyl)-4-cyanopyridin-1-ium chloride CAS No. 105624-84-8

1-(3-Amino-3-oxopropyl)-4-cyanopyridin-1-ium chloride

Cat. No. B8633465
M. Wt: 211.65 g/mol
InChI Key: ZYXXDIPNBSRZSY-UHFFFAOYSA-N
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Patent
US04772713

Procedure details

A solution of 1-(2-carbamoylethyl)-4-cyanopyridinium chloride (21.2 g; 0.1 mole) dissolved in 15 ml of deionized water was prepared and charged to the dropping funnel. This solution was then added to the pyrrolidine/sodium hydroxide solution at a rate which permitted maintenance of the reaction temperature with stirring at below 5° C. It was held there for an additional hour, after which 14 g (0.175 mole) of a 50% (w/w) sodium hydroxide solution was added dropwise with continued maintenance of the reaction temperature below 5° C. (approximately 45 minutes). The mixture was then heated to reflux and maintained for two hours and then allowed to cool.
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
pyrrolidine sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].C(CC[N+:7]1[CH:12]=[CH:11][C:10](C#N)=[CH:9][CH:8]=1)(=O)N.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.[OH-].[Na+].[OH-].[Na+]>O>[N:15]1([C:10]2[CH:9]=[CH:8][N:7]=[CH:12][CH:11]=2)[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
[Cl-].C(N)(=O)CC[N+]1=CC=C(C=C1)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
pyrrolidine sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1.[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring at below 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
charged to the dropping funnel
WAIT
Type
WAIT
Details
It was held there for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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